An In-depth Technical Guide to 7-(Trifluoromethyl)isoquinoline-3-carboxylic acid
An In-depth Technical Guide to 7-(Trifluoromethyl)isoquinoline-3-carboxylic acid
Abstract
Introduction: The Significance of a Novel Scaffold
The confluence of the isoquinoline-3-carboxylic acid core and a trifluoromethyl substituent at the 7-position presents a molecule of considerable interest for drug discovery and development. The isoquinoline framework is a well-established "privileged scaffold," forming the core of numerous natural products and synthetic pharmaceuticals. The carboxylic acid moiety at the 3-position offers a versatile handle for further chemical modification, enabling the exploration of structure-activity relationships.
The introduction of a trifluoromethyl (-CF₃) group is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] The -CF₃ group can improve metabolic stability, increase lipophilicity, and modulate the electronic properties of the aromatic system, often leading to enhanced binding affinity for biological targets.[1][3] This guide provides a foundational understanding of 7-(Trifluoromethyl)isoquinoline-3-carboxylic acid, a compound at the frontier of chemical synthesis and application.
Physicochemical Properties: A Predictive Analysis
Given the absence of experimental data for 7-(Trifluoromethyl)isoquinoline-3-carboxylic acid, its physicochemical properties have been predicted based on the known properties of structurally similar compounds and computational modeling. These predictions provide a valuable starting point for experimental design and characterization.
| Property | Predicted Value | Basis for Prediction |
| CAS Number | Not Assigned | Not found in major chemical registries as of the date of this publication.[4][5][6][7] |
| Molecular Formula | C₁₁H₆F₃NO₂ | Based on chemical structure. |
| Molecular Weight | 241.17 g/mol | Calculated from the molecular formula.[8] |
| Appearance | White to off-white solid | Based on analogous quinoline and isoquinoline carboxylic acids.[9] |
| Melting Point | >200 °C (with decomposition) | Extrapolated from related trifluoromethylated quinoline carboxylic acids. |
| Boiling Point | Decomposes before boiling | Carboxylic acids of this nature typically decompose at high temperatures. |
| Solubility | Poorly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, methanol) | The aromatic core and trifluoromethyl group suggest low aqueous solubility, while the carboxylic acid and nitrogen heterocycle provide some polarity for solubility in organic solvents.[10] |
| pKa (acidic) | 3.5 - 4.5 | The carboxylic acid proton is expected to have a pKa in this range, influenced by the electron-withdrawing trifluoromethyl group. |
| pKa (basic) | 2.0 - 3.0 | The isoquinoline nitrogen is basic, but its pKa is significantly lowered by the electron-withdrawing effects of both the carboxylic acid and the trifluoromethyl group. The pKa of isoquinoline itself is 5.14.[10] |
| LogP | 2.5 - 3.5 | The trifluoromethyl group significantly increases lipophilicity.[1] |
Note: These values are predictions and should be confirmed experimentally.
Proposed Synthesis: A Methodological Approach
A plausible synthetic route to 7-(Trifluoromethyl)isoquinoline-3-carboxylic acid can be envisioned through a multi-step process, leveraging established methodologies for the construction of the isoquinoline core and the introduction of the carboxylic acid functionality. A potential starting material is 4-(trifluoromethyl)benzylamine.
Caption: Proposed synthetic workflow for 7-(Trifluoromethyl)isoquinoline-3-carboxylic acid.
Detailed Experimental Protocol
This protocol is a proposed methodology and should be optimized for yield and purity.
Step 1: Formylation of 4-(Trifluoromethyl)benzylamine
-
To a solution of 4-(trifluoromethyl)benzylamine (1 equivalent) in formic acid (excess), add acetic anhydride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain N-(4-(trifluoromethyl)benzyl)formamide.
Step 2: Bischler-Napieralski Cyclization
-
To a solution of N-(4-(trifluoromethyl)benzyl)formamide (1 equivalent) in anhydrous acetonitrile, add phosphorus oxychloride (2 equivalents) dropwise at 0 °C.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Basify the solution with aqueous ammonia and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 7-(Trifluoromethyl)-3,4-dihydroisoquinoline.
Step 3: Dehydrogenation
-
Dissolve the 7-(Trifluoromethyl)-3,4-dihydroisoquinoline (1 equivalent) in a suitable solvent such as toluene or xylene.
-
Add a dehydrogenating agent such as 10% Palladium on carbon (0.1 equivalents).
-
Heat the mixture to reflux for 24 hours.
-
Cool the reaction, filter through celite, and concentrate the filtrate to obtain 7-(Trifluoromethyl)isoquinoline.
Step 4: N-Oxidation
-
Dissolve 7-(Trifluoromethyl)isoquinoline (1 equivalent) in a mixture of acetic acid and hydrogen peroxide (30%).
-
Heat the solution at 70-80 °C for 6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and carefully neutralize with sodium carbonate.
-
Extract the product with chloroform, dry the organic layer, and concentrate to give 7-(Trifluoromethyl)isoquinoline N-oxide.
Step 5: Cyanation
-
To a solution of 7-(Trifluoromethyl)isoquinoline N-oxide (1 equivalent) in dichloromethane, add trimethylsilyl cyanide (1.5 equivalents).
-
Add benzoyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 12 hours.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane.
-
Purify the crude product by column chromatography to yield 3-Cyano-7-(trifluoromethyl)isoquinoline.
Step 6: Hydrolysis
-
Suspend 3-Cyano-7-(trifluoromethyl)isoquinoline (1 equivalent) in a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 7-(Trifluoromethyl)isoquinoline-3-carboxylic acid.
Reactivity and Mechanistic Insights
Caption: Logical relationship between structural features and properties.
The chemical reactivity of 7-(Trifluoromethyl)isoquinoline-3-carboxylic acid is dictated by its three key functional components:
-
Isoquinoline Ring System: The isoquinoline nucleus is an aromatic system susceptible to both electrophilic and nucleophilic substitution reactions. The electron-withdrawing nature of the trifluoromethyl and carboxylic acid groups will deactivate the ring towards electrophilic attack and activate it towards nucleophilic aromatic substitution.[11]
-
Trifluoromethyl Group: The -CF₃ group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms.[3] This influences the electronic distribution of the entire molecule. It is also metabolically stable, a desirable feature in drug design.[12]
-
Carboxylic Acid Group: The carboxylic acid moiety is a versatile functional group that can undergo a variety of reactions, including esterification, amidation, and reduction. This provides a key site for derivatization to modulate the compound's biological activity and physicochemical properties.
Applications in Drug Development and Materials Science
While the biological activity of 7-(Trifluoromethyl)isoquinoline-3-carboxylic acid has not been reported, its structural motifs suggest several promising avenues for research:
-
Oncology: Many substituted quinolines and isoquinolines exhibit anticancer properties.[13] The trifluoromethyl group can enhance the potency of such compounds.
-
Neuropharmacology: The tetrahydroisoquinoline scaffold, a reduced form of isoquinoline, is found in molecules with activity in the central nervous system.[14]
-
Antimicrobial Agents: The isoquinoline core is present in some antibacterial and antifungal agents.
-
Materials Science: The rigid, aromatic structure combined with the polar carboxylic acid and lipophilic trifluoromethyl group could make this molecule a candidate for the development of novel organic materials with specific electronic or self-assembly properties.
Safety and Handling
No specific safety data exists for 7-(Trifluoromethyl)isoquinoline-3-carboxylic acid. The following precautions are based on the safety profiles of structurally related compounds such as trifluoromethylated quinolines and aromatic carboxylic acids.[9][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Wash with soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
Disclaimer: This information is for research purposes only. A full risk assessment should be conducted before handling this compound.
Conclusion
7-(Trifluoromethyl)isoquinoline-3-carboxylic acid represents a promising yet underexplored molecule. This technical guide provides a foundational framework for its synthesis, predicted properties, and potential applications. It is intended to stimulate further research into this and related compounds, which hold significant potential for advancements in both medicinal chemistry and materials science. Experimental validation of the predicted properties and synthetic routes outlined herein is a critical next step in unlocking the full potential of this novel scaffold.
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